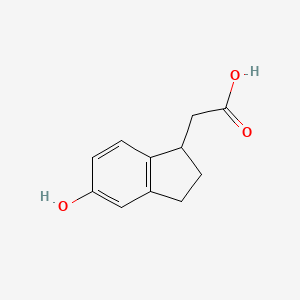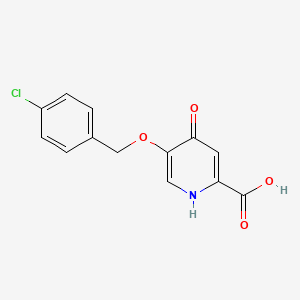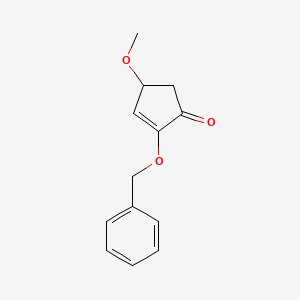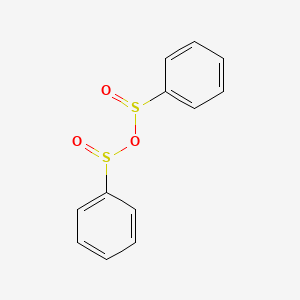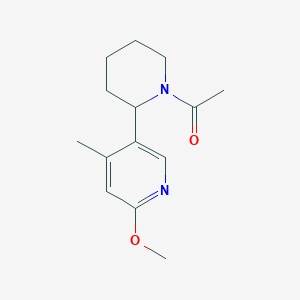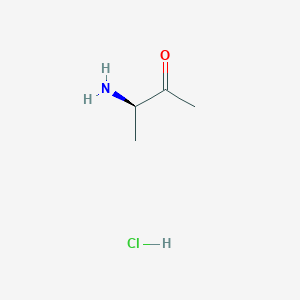
(R)-3-Aminobutan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Aminobutan-2-one hydrochloride is a chiral compound with significant importance in various scientific fields. It is a hydrochloride salt of ®-3-Aminobutan-2-one, which is an amino ketone. This compound is known for its applications in organic synthesis, medicinal chemistry, and as an intermediate in the production of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Aminobutan-2-one hydrochloride typically involves the reaction of ®-3-Aminobutan-2-one with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the product. The reaction is usually performed in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: In an industrial setting, the production of ®-3-Aminobutan-2-one hydrochloride can be scaled up using batch or continuous processes. The key steps involve the preparation of ®-3-Aminobutan-2-one, followed by its conversion to the hydrochloride salt. The process parameters, such as temperature, pH, and concentration, are optimized to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions: ®-3-Aminobutan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields primary or secondary amines.
Substitution: Forms substituted amino ketones or amides.
Scientific Research Applications
®-3-Aminobutan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: Utilized in the production of fine chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ®-3-Aminobutan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also participate in metabolic pathways, influencing the activity of enzymes and receptors. The exact molecular targets and pathways can vary based on the specific application and the biological system involved.
Comparison with Similar Compounds
(S)-3-Aminobutan-2-one hydrochloride: The enantiomer of ®-3-Aminobutan-2-one hydrochloride, with different stereochemistry.
3-Aminobutan-2-one: The parent compound without the hydrochloride salt.
4-Aminobutan-2-one: A structural isomer with the amino group at a different position.
Uniqueness: ®-3-Aminobutan-2-one hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and in the development of chiral drugs. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
Properties
Molecular Formula |
C4H10ClNO |
|---|---|
Molecular Weight |
123.58 g/mol |
IUPAC Name |
(3R)-3-aminobutan-2-one;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c1-3(5)4(2)6;/h3H,5H2,1-2H3;1H/t3-;/m1./s1 |
InChI Key |
PJUJCERLTHVZRL-AENDTGMFSA-N |
Isomeric SMILES |
C[C@H](C(=O)C)N.Cl |
Canonical SMILES |
CC(C(=O)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


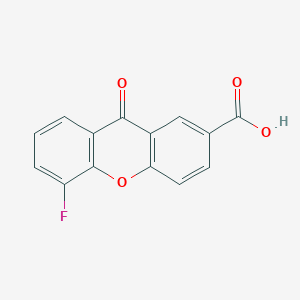
![3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13015053.png)

